sodium 8-Br-cAMP

PKA signaling EPAC IL-6 release

Sodium 8-Br-cAMP (8-Bromoadenosine-3′,5′-cyclic monophosphate sodium salt) is a cyclic AMP (cAMP) analog and direct activator of cAMP-dependent protein kinase (PKA). It features a bromine substitution at the C8 position of the adenine ring, conferring enhanced resistance to phosphodiesterase (PDE)-mediated hydrolysis relative to endogenous cAMP.

Molecular Formula C10H11BrN5NaO6P+
Molecular Weight 431.09 g/mol
Cat. No. B15073060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 8-Br-cAMP
Molecular FormulaC10H11BrN5NaO6P+
Molecular Weight431.09 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+]
InChIInChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1
InChIKeyDMRMZQATXPQOTP-GWTDSMLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Br-cAMP Sodium Salt: A Cell-Permeable, Hydrolysis-Resistant cAMP Analog for PKA Activation


Sodium 8-Br-cAMP (8-Bromoadenosine-3′,5′-cyclic monophosphate sodium salt) is a cyclic AMP (cAMP) analog and direct activator of cAMP-dependent protein kinase (PKA). It features a bromine substitution at the C8 position of the adenine ring, conferring enhanced resistance to phosphodiesterase (PDE)-mediated hydrolysis relative to endogenous cAMP [1]. As a cell-permeable PKA activator with a Ka value of 0.05 μM, it bypasses upstream adenylate cyclase signaling to directly stimulate PKA-dependent pathways . This compound is widely employed to dissect cAMP/PKA signaling in systems where endogenous cAMP turnover confounds interpretation.

Why 8-Br-cAMP Sodium Salt Cannot Be Simply Replaced by Other cAMP Analogs


cAMP analogs exhibit distinct pharmacological profiles that preclude simple interchangeability. Critical differentiating parameters include: (1) PDE susceptibility, which dictates intracellular half-life and signal duration; (2) relative selectivity for PKA versus EPAC (Exchange Protein directly Activated by cAMP); (3) membrane permeability and cellular influx kinetics; and (4) isozyme-specific PKA activation patterns. For instance, while Sp-cAMPS demonstrates superior PDE resistance, it activates PKA with different potency (EC50 = 1.8 μM vs. Ka = 0.05 μM for 8-Br-cAMP) . Dibutyryl-cAMP (db-cAMP) releases butyrate upon hydrolysis, introducing confounding metabolic effects unrelated to PKA activation [1]. The evidence below quantifies these distinctions to guide scientifically rigorous selection.

Quantitative Differentiation Evidence for 8-Br-cAMP Sodium Salt: Head-to-Head Comparisons


PKA-Selective Activation: 8-Br-cAMP vs. 8-CPT-2Me-cAMP (EPAC Agonist)

In BEAS-2B bronchial epithelial cells, 8-Br-cAMP selectively activates PKA without stimulating EPAC. Treatment with 10 μM 8-Br-cAMP significantly increased PKA activity, whereas equimolar 8-CPT-2Me-cAMP (an EPAC-selective agonist) produced no measurable PKA stimulation [1]. This demonstrates that 8-Br-cAMP provides PKA-specific pathway interrogation distinct from EPAC-mediated cAMP signaling.

PKA signaling EPAC IL-6 release BEAS-2B cells

Phosphodiesterase Resistance Ranking: 8-Br-cAMP vs. Sp-cAMPS vs. Dibutyryl-cAMP

The C8 bromination confers enhanced PDE resistance compared to endogenous cAMP, but 8-Br-cAMP remains more susceptible to hydrolysis than the phosphorothioate analog Sp-cAMPS. Vendor technical specifications rank relative PDE resistance as: Sp-cAMPS > 8-Br-cAMP > dibutyryl-cAMP . Additionally, 8-Br-cAMP is characterized as 'poorly hydrolyzable' and 'more resistant to hydrolysis by phosphodiesterases than cAMP' [1][2].

Phosphodiesterase resistance cAMP analog stability PDE hydrolysis

Cellular Influx Kinetics: 8-Br-cAMP vs. Sp-cAMPS vs. Dibutyryl-cAMP in Perfused Rat Liver

In isolated perfused rat liver using multiple-indicator dilution methodology, unidirectional influx rates of cAMP analogs were quantitatively ranked. The influx rate of 8-Br-cAMP was approximately equivalent to dibutyryl-cGMP and 8-Cl-cAMP, and exceeded that of Sp-cAMPS and Rp-cAMPS [1]. The complete ranking (increasing influx) was: cAMP < monobutyryl-cAMP ≈ 2-aza-ϵ-cAMP < Rp-cAMPS ≈ Sp-cAMPS < 8-Br-cAMP ≈ dibutyryl-cGMP ≈ 8-Cl-cAMP < O-dibutyryl-cAMP.

Cellular uptake Transport kinetics Hepatocyte influx Perfused liver

PKA Activation Potency: Ka = 0.05 μM for 8-Br-cAMP vs. EC50 = 1.8 μM for Sp-cAMPS

8-Br-cAMP activates PKA with a reported Ka (activation constant) of 0.05 μM . In contrast, Sp-cAMPS exhibits an EC50 of 1.8 μM for PKA activation . This represents an approximately 36-fold difference in apparent potency, suggesting that 8-Br-cAMP achieves PKA activation at substantially lower concentrations.

PKA activation Ka EC50 Potency comparison

Ion Channel Modulation: 8-Br-cAMP Increases I(Ks) Threefold in Canine Ventricular Cardiomyocytes

In canine ventricular myocytes using whole-cell patch clamp, 8-Br-cAMP increased the slow delayed rectifier K+ current I(Ks) threefold [1]. Both 8-Br-cAMP and 6-Bnz-cAMP significantly increased I(Kr) by 30–50% in the same system. The EPAC activator 8-pCPT-2′-O-Me-cAMP had no effect, confirming PKA-specific mediation of these effects.

Cardiac electrophysiology IKs IKr Delayed rectifier K+ current

Differential Differentiation Outcomes: 8-Br-cAMP Induces Adipogenesis vs. Dibutyryl-cAMP Enhances Osteogenesis in hMSCs

In human mesenchymal stromal cells (hMSCs), 8-Br-cAMP and dibutyryl-cAMP produced divergent differentiation outcomes. Dibutyryl-cAMP enhanced alkaline phosphatase expression (osteogenic marker), whereas 8-Br-cAMP induced adipogenic differentiation, accompanied by stronger PKA activity and higher expression of cAMP-responsive genes [1]. Whole-genome expression analysis confirmed increased adipogenic gene expression in 8-Br-cAMP-treated cells.

Mesenchymal stem cells Adipogenesis Osteogenesis Lineage differentiation

Recommended Research Applications for 8-Br-cAMP Sodium Salt Based on Quantitative Differentiation Evidence


PKA-Specific Pathway Dissection (Excluding EPAC Cross-Activation)

In experimental systems where cAMP signaling bifurcates into PKA-dependent and EPAC-dependent arms, 8-Br-cAMP enables selective interrogation of the PKA pathway. Unlike broad-spectrum cAMP analogs, 8-Br-cAMP activates PKA without stimulating EPAC, as demonstrated by the absence of PKA activation by 8-CPT-2Me-cAMP in BEAS-2B cells [1]. This selectivity is critical for studies dissecting the relative contributions of PKA versus EPAC in processes such as cytokine release, cell migration, and transcriptional regulation.

Cardiac Electrophysiology and Ion Channel Studies

8-Br-cAMP serves as a reliable PKA activator for studying delayed rectifier K+ currents in cardiomyocytes. It increases I(Ks) threefold and I(Kr) by 30–50% in canine ventricular myocytes, while the EPAC activator 8-pCPT-2′-O-Me-cAMP shows no effect, confirming PKA-specific modulation [1]. This makes 8-Br-cAMP the analog of choice for investigations of β-adrenergic signaling, arrhythmia mechanisms, and PKA-dependent ion channel regulation in cardiac tissue.

Adipogenic Differentiation of Mesenchymal Stromal Cells

For studies examining adipogenic lineage commitment of hMSCs, 8-Br-cAMP is the appropriate cAMP analog. Direct comparative data show that 8-Br-cAMP induces adipogenesis with stronger PKA activation and increased adipogenic gene expression, whereas dibutyryl-cAMP promotes osteogenic differentiation [1]. Procurement of 8-Br-cAMP is essential for reproducible adipogenic induction protocols where cAMP/PKA pathway activation is required.

Hepatocyte Signaling and Liver Perfusion Studies

8-Br-cAMP demonstrates superior hepatic cellular influx compared to Sp-cAMPS and Rp-cAMPS in perfused rat liver [1]. For experiments requiring rapid intracellular access of a cAMP analog in hepatocytes—such as studies of hepatic glucose metabolism, bile acid signaling, or drug transport—8-Br-cAMP provides more efficient cellular penetration than phosphorothioate analogs.

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